1-benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by a benzyl group attached to the nitrogen atom at position 1, a methoxy group at position 5, and a carboxylic acid group at position 3
Preparation Methods
The synthesis of 1-benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-3,5-dimethoxy-1H-pyrazole with a suitable carboxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The benzyl and methoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group plays a crucial role in forming hydrogen bonds and electrostatic interactions with the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of a methoxy group, which affects its chemical reactivity and biological activity.
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid: The presence of a methyl group at position 5 instead of a methoxy group results in different physicochemical properties.
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid: The phenyl group at position 3 introduces additional aromatic interactions, influencing its binding affinity and selectivity.
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
1-benzyl-5-methoxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-17-11-7-10(12(15)16)13-14(11)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
IWUKKIFKIFHMJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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